Diconal - 76391-75-8

Diconal

Catalog Number: EVT-1538860
CAS Number: 76391-75-8
Molecular Formula: C41H53Cl2N3O
Molecular Weight: 674.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diconal is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Source

Diconal was first introduced in the mid-20th century and has been utilized in various medical settings, particularly in the management of pain associated with cancer and other chronic conditions. Its formulation allows for effective pain control with a reduced incidence of side effects typically associated with opioid analgesics.

Classification

Diconal is classified as a combination analgesic medication. It falls under the category of opioids due to its dipipanone component, which acts on the central nervous system to alleviate pain. The cyclizine component classifies it as an antihistamine, which helps mitigate nausea and vomiting.

Synthesis Analysis

Methods

The synthesis of Diconal involves the careful combination of dipipanone and cyclizine in specific proportions to achieve the desired therapeutic effect. The process typically includes:

  1. Preparation of Dipipanone: Dipipanone is synthesized through a multi-step chemical reaction involving various reagents and conditions.
  2. Combination with Cyclizine: Once dipipanone is prepared, it is mixed with cyclizine in a controlled environment to ensure uniform distribution and stability.

Technical Details

The synthesis must adhere to strict pharmaceutical regulations to ensure purity and efficacy. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to verify the composition and concentration of the active ingredients in the final product .

Molecular Structure Analysis

Structure

Diconal's molecular structure can be described by its individual components:

  • Dipipanone: It has a complex structure characterized by its opioid properties, featuring a phenolic hydroxyl group and a piperidine ring.
  • Cyclizine: This component contains a piperazine ring, contributing to its antihistaminic effects.

Data

The molecular formula for dipipanone is C19_{19}H26_{26}N2_{2}O, while cyclizine has the molecular formula C18_{18}H22_{22}N2_{2}. The combined formulation results in a compound that exhibits both analgesic and antiemetic properties.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of Diconal include:

  • Formation of Dipipanone: This involves reactions that create the necessary functional groups conducive to opioid activity.
  • Complexation with Cyclizine: The interaction between dipipanone and cyclizine can lead to potential changes in solubility and bioavailability.

Technical Details

Detailed reaction mechanisms are studied using spectroscopic methods to understand how these compounds interact at a molecular level, ensuring that the final product maintains its therapeutic efficacy.

Mechanism of Action

Process

Diconal exerts its effects through two primary mechanisms:

  1. Opioid Action: Dipipanone binds to mu-opioid receptors in the brain, leading to decreased perception of pain.
  2. Antihistaminic Action: Cyclizine blocks H1 receptors, reducing nausea and preventing vomiting associated with opioid use.

Data

Physical and Chemical Properties Analysis

Physical Properties

Diconal appears as a solid dosage form, typically in tablet or capsule form. Its physical stability is crucial for maintaining efficacy over time.

Chemical Properties

The chemical stability of Diconal is influenced by factors such as pH, temperature, and exposure to light. It is essential to store Diconal under recommended conditions to prevent degradation.

Relevant analyses include:

  • Solubility: Diconal exhibits varying solubility profiles based on its formulation.
  • Stability Testing: Conducted under different environmental conditions to ensure product integrity over its shelf life.
Applications

Scientific Uses

Diconal is primarily used in clinical settings for:

  • Pain Management: Effective for patients experiencing severe pain due to cancer or post-operative conditions.
  • Palliative Care: Provides relief from discomfort while minimizing side effects associated with traditional opioids.

Research continues into optimizing Diconal's formulation for enhanced efficacy and safety profiles, exploring its potential applications in various therapeutic areas beyond pain management.

Introduction to Diconal: Pharmacological Profile and Historical Significance

Chemical Composition and Mechanism of Action

Diconal's pharmacological activity stems from two distinct components working synergistically:

  • Dipipanone Hydrochloride (10 mg): A synthetic opioid agonist structurally analogous to methadone, featuring a piperidine moiety instead of methadone's dimethylamino group. Chemically identified as 4,4-diphenyl-6-(piperidin-1-yl)heptan-3-one hydrochloride (Molecular Formula: C24H32ClNO, Molecular Weight: 385.97 g/mol) [1] [3] [7].
  • Cyclizine Hydrochloride (30 mg): A piperazine-class H1 histamine receptor antagonist (Molecular Formula: C18H23ClN2, Molecular Weight: 302.84 g/mol) [1] [2].

Table 1: Chemical Components of Diconal

ComponentChemical StructurePrimary Pharmacological TargetRole in Formulation
Dipipanone Hydrochloride4,4-Diphenyl-6-(piperidin-1-yl)heptan-3-oneMu-opioid receptors (MOR)Primary analgesic agent
Cyclizine Hydrochloride1-(Diphenylmethyl)-4-methylpiperazineH1 Histamine receptorsAnti-emetic/antivertigo agent

Mechanism of Action:

  • Dipipanone exerts potent analgesia primarily through full agonism at central nervous system mu-opioid receptors (MOR). Its binding triggers G-protein mediated signaling cascades resulting in:
  • Inhibition of adenylate cyclase → Reduced cyclic AMP (cAMP) production → Diminished nociceptive neurotransmitter release (e.g., substance P, glutamate) [7]
  • Activation of neuronal potassium efflux → Membrane hyperpolarization → Reduced neuronal excitability [7]
  • Inhibition of voltage-gated calcium channels → Reduced presynaptic neurotransmitter release [7]This multi-faceted action suppresses pain signal transmission in the thalamus, limbic system, and periaqueductal gray [7] [9].
  • Cyclizine provides adjunctive benefits through peripheral and central H1 receptor blockade. This action:
  • Directly counters opioid-induced nausea and vomiting by inhibiting vestibular and chemoreceptor trigger zone (CTZ) signaling [1] [2]
  • Reduces histamine-mediated side effects commonly associated with strong opioids (e.g., pruritus, vasodilation) [1]

The 1:3 ratio (dipipanone:cyclizine) optimizes therapeutic effect while minimizing emetic complications inherent to opioid monotherapy [1] [2].

Therapeutic Role in Pain Management: Indications and Clinical Contexts

Diconal occupies a specialized niche within the opioid analgesic spectrum, characterized by specific indications and clinical constraints:

Table 2: Therapeutic Profile of Diconal vs. Reference Opioids

ParameterDiconalMorphineOxycodoneMethadone
Analgesic Potency25 mg ≈ 10 mg Morphine [1]Reference standard1.5x Morphine [9]Variable (RA 3-12)
Primary IndicationModerate-severe pain (morphine-allergic)Moderate-severe painModerate-severe painPain, OUD therapy
Key Clinical RoleAlternative when 1st-line opioids contraindicated1st-line strong opioid1st/2nd-line opioidComplex pain/OUD
Formulation LimitationFixed-dose combination (max 3 tabs/dose) [1]Flexible dosingFlexible dosingFlexible dosing
  • Core Indications:
  • Management of moderate to severe acute pain in medical/surgical contexts where morphine is indicated but contraindicated (e.g., morphine allergy) [1] [2]
  • Treatment of chronic malignant pain in patients intolerant to first-line opioids (e.g., due to emesis or histamine sensitivity) [1]
  • Clinical Positioning:
  • Serves as a specialist alternative rather than first-line therapy due to abuse potential and formulation limitations [1]
  • Provides analgesic equipotency to morphine without cross-reactivity in allergic patients [1] [4]
  • The cyclizine component offers built-in anti-emesis, particularly beneficial for opioid-naïve patients or those prone to nausea [1] [2]
  • Geographic Utilization:
  • Primarily available in United Kingdom, Northern Ireland, and South Africa [1]
  • Not available in the United States (Schedule I controlled substance, ACSCN 9622) or most European countries due to regulatory restrictions or market withdrawal [1] [3]

Historical Development and Market Introduction

Diconal's trajectory reflects evolving regulatory and commercial pressures within the global opioid market:

  • Origins and Development:
  • Dipipanone was first synthesized in the mid-20th century as part of structural explorations of methadone analogues [1] [3]
  • The fixed combination with cyclizine (marketed as Diconal in UK, Wellconal in South Africa) was developed to improve tolerability by reducing opioid-induced nausea and histaminergic effects [1]
  • Patent protection originated with early synthesis methods for diphenylketone opioids (GB Patent 654975, 1948) [1]
  • Regulatory and Commercial Timeline:
  • 1960s-1970s: Peak usage in UK, positioned as a morphine alternative [1]
  • Late 1970s-1980s: Emergence of significant abuse potential, particularly when injected (despite insoluble tablet binders causing vascular damage). This led to numerous fatalities and strict prescribing controls [1]
  • 1980s onward: Classified under Schedule 2 of the UK Misuse of Drugs Act 1971, restricting prescriptions to 30 days with no repeats [1]
  • 2011: Original manufacturer (Amdipharm) ceased UK production for undisclosed commercial reasons, though generic versions remained available [1]
  • 2020s: Marketed by Phoenix Healthcare, Alliance Healthcare, and Advanz Pharma as generic "Dipipanone/Cyclizine" tablets in UK [1]

Table 3: Historical Market Status of Diconal

PeriodRegulatory StatusPrimary MarketsManufacturersClinical Perception
1970s-1980sPrescription onlyUK, South AfricaOriginal brand (Diconal®)Valuable analgesic, then rising abuse concern
1990s-2010Schedule 2 Controlled Drug (UK)UK, South AfricaAmdipharm MercuryRestricted use; "less suitable for prescribing" (BNF)
Post-2011Schedule 2; generic statusUK, Northern IrelandPhoenix, Alliance, AdvanzHighly specialized alternative
  • Current Status:
  • Designated "less suitable for prescribing" in the British National Formulary (BNF) alongside older opioids like pethidine due to complex risk-benefit profile [1]
  • Maintains a niche therapeutic role in specific UK pain clinics and addiction services, though largely superseded by oxycodone and hydromorphone as second-line opioids [1]
  • US DEA assigns an annual manufacturing quota (5 grams as of 2013), reflecting its minimal clinical role there [1]

Properties

CAS Number

76391-75-8

Product Name

Diconal

IUPAC Name

1-benzhydryl-4-methylpiperazine;4,4-diphenyl-6-piperidin-1-ylhexan-3-one;dihydrochloride

Molecular Formula

C41H53Cl2N3O

Molecular Weight

674.8 g/mol

InChI

InChI=1S/C23H29NO.C18H22N2.2ClH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;2-11,18H,12-15H2,1H3;2*1H

InChI Key

FBGRTPVYEIZTOR-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Synonyms

diconal

Canonical SMILES

CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.